molecular formula C25H31N5O4S B2931884 ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 1099616-62-2

ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2931884
CAS No.: 1099616-62-2
M. Wt: 497.61
InChI Key: ZWVQPAMNNIYCJK-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a pyrimidinone core substituted with a 3,5-dimethylpyrazole moiety, an ethyl group, and a propanamido linker. The tetrahydrobenzo[b]thiophene ring is esterified at the 3-position, contributing to its lipophilic character.

Properties

IUPAC Name

ethyl 2-[2-[2-(3,5-dimethylpyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1-yl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O4S/c1-6-17-13-20(31)29(25(26-17)30-15(4)12-14(3)28-30)16(5)22(32)27-23-21(24(33)34-7-2)18-10-8-9-11-19(18)35-23/h12-13,16H,6-11H2,1-5H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVQPAMNNIYCJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)C(C)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound exhibiting significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound can be characterized by the following structural formula and molecular properties:

PropertyDetails
IUPAC Name This compound
Molecular Formula C25H36N4O3S
Molecular Weight 444.66 g/mol
CAS Number [Not specified in the provided data]

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activities . For example:

  • Mechanism of Action : These compounds have been shown to inhibit key signaling pathways involved in tumor growth and metastasis. They may interact with specific molecular targets such as tyrosine kinases or other growth factor receptors that are critical for cancer cell proliferation and survival .
  • Case Studies : In vitro studies have demonstrated that similar compounds can induce apoptosis in various cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties , particularly against bacterial strains. Research findings suggest:

  • Inhibition of Bacterial Growth : this compound shows activity against both Gram-positive and Gram-negative bacteria .
  • Mechanisms of Action : The antimicrobial effects are believed to stem from the disruption of bacterial cell membranes and interference with essential metabolic pathways within the bacteria .

Structure–Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for further development. The presence of the pyrazole and pyrimidine moieties is essential for its biological efficacy:

Structural FeatureBiological Significance
Pyrazole Ring Contributes to anticancer activity
Pyrimidine Moiety Enhances binding affinity to target enzymes
Benzo[b]thiophene Core Imparts stability and bioactivity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous molecules from the provided evidence, focusing on structural features, physical properties, and synthetic methodologies.

Structural Similarities and Differences

Compound Name Key Structural Features Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound Pyrimidinone, pyrazole, tetrahydrobenzo[b]thiophene, ethyl ester Not reported Not reported Not reported
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Tetrahydroimidazopyridine, nitro, cyano, phenethyl, ester 575.56 243–245 51
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) Tetrahydroimidazopyridine, benzyl, nitro, cyano, ester 561.54 215–217 55
5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate Pyrrolidine, tert-butylphenyl, dicyano, multiple esters 539.58 Not reported Not reported

Key Observations:

Core Heterocycles: The target compound’s pyrimidinone-tetrahydrobenzo[b]thiophene system contrasts with the tetrahydroimidazopyridine (1l, 2d) and pyrrolidine (6) cores in analogs.

Substituent Effects: Unlike the nitro and cyano groups in 1l and 2d (electron-withdrawing), the target compound features ethyl and methyl groups (electron-donating), which may enhance solubility and metabolic stability .

Ester Functionality : All compounds share ester groups, suggesting compatibility with prodrug strategies or improved membrane permeability.

Spectroscopic Characterization

  • NMR Trends: In analogs (1l, 2d), ester carbonyls resonate at δ ~165–170 ppm in $^{13}\text{C}$ NMR, while pyrimidinone carbonyls in the target compound would likely appear downfield (δ ~170–175 ppm) due to conjugation with the pyrazole ring .
  • IR Spectroscopy: Ester C=O stretches (~1730 cm$^{-1}$) and pyrimidinone C=O (~1680 cm$^{-1}$) in the target compound would overlap with signals seen in 1l and 2d .

Research Implications

However, the absence of electron-withdrawing groups (e.g., nitro, cyano) may reduce electrophilic reactivity compared to 1l and 2d, necessitating tailored synthetic routes for functionalization .

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